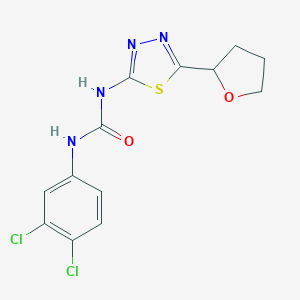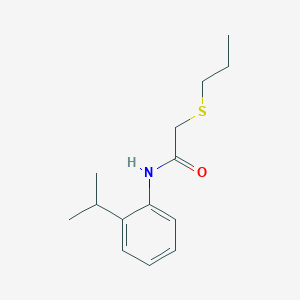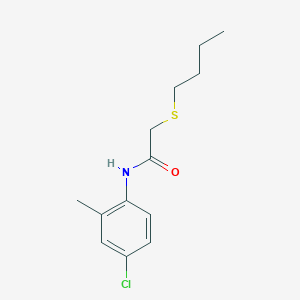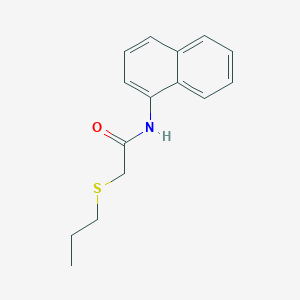
N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide, also known as BCPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
科学的研究の応用
N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has also been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These properties make N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide a promising candidate for the development of new drugs for the treatment of psychiatric disorders.
作用機序
The exact mechanism of action of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems. N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has been found to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. It has also been found to inhibit the reuptake of norepinephrine and serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has also been found to decrease anxiety-like behavior in animal models, suggesting that it may have anxiolytic effects as well. Additionally, N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has been found to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders.
実験室実験の利点と制限
One of the advantages of using N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide in lab experiments is its well-established synthesis method, which allows for the production of pure N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide in large quantities. Additionally, N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has been extensively studied for its biological activities, making it a valuable tool for researchers studying the mechanisms of psychiatric disorders. However, one limitation of using N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide. One area of research is the development of new drugs based on the structure of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide for the treatment of psychiatric disorders. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide. Additionally, the study of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide in animal models of cognitive disorders may provide valuable insights into the development of new treatments for these conditions. Overall, the study of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has the potential to lead to the development of new drugs and therapies for a wide range of psychiatric and cognitive disorders.
合成法
The synthesis of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide. This synthesis method has been described in detail in several scientific papers and has been found to be efficient and reproducible.
特性
分子式 |
C18H18ClN3O2 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
N-benzoyl-4-(3-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-7-4-8-16(13-15)21-9-11-22(12-10-21)18(24)20-17(23)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,20,23,24) |
InChIキー |
IQRITPAWHCVXDM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)




![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)




![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)